N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide
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Overview
Description
Preparation Methods
The synthesis of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves the reaction of 1,3-propanediamine with bromoethane. The reaction is typically carried out in an inert atmosphere at room temperature . The process involves dissolving 1,3-propanediamine in water or another suitable solvent, followed by the slow addition of bromoethane while maintaining the temperature below room temperature . The reaction mixture is then stirred until the bromoethane is fully reacted, after which the product is filtered and cooled to precipitate the desired compound .
Chemical Reactions Analysis
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product is typically a substituted diamine .
Scientific Research Applications
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide is used in a variety of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds . In biology, it is used in studies involving the inhibition of mitochondrial cytochrome c oxidase, which can cause cellular copper deficiency . In medicine, it is used as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industrial production of various chemicals .
Mechanism of Action
The mechanism of action of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This inhibition affects the electron transport chain in mitochondria, leading to disruptions in cellular respiration and energy production .
Comparison with Similar Compounds
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide can be compared to similar compounds such as N,N′-Bis(2-aminoethyl)-1,3-propanediamine and 2,2-Bis(bromomethyl)-1,3-propanediol . While N,N′-Bis(2-aminoethyl)-1,3-propanediamine is also used as a reagent in biochemical research, it has different applications and mechanisms of action . 2,2-Bis(bromomethyl)-1,3-propanediol, on the other hand, is used in the synthesis of polymers and other industrial chemicals . The uniqueness of this compound lies in its specific applications in inhibiting mitochondrial cytochrome c oxidase and its use as an intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C7H18Br4N2 |
---|---|
Molecular Weight |
449.85 g/mol |
IUPAC Name |
N,N'-bis(2-bromoethyl)propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C7H16Br2N2.2BrH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H |
InChI Key |
DQAYKNBJWCOAGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCBr)CNCCBr.Br.Br |
Origin of Product |
United States |
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